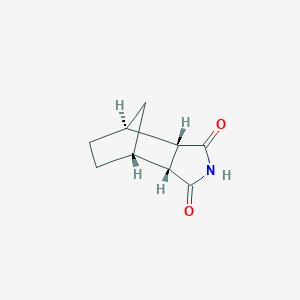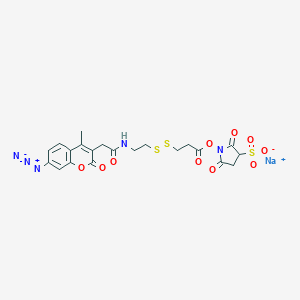![molecular formula C8H11NO6S2 B151922 2-[(4-氨基苯基)磺酰基]乙基氢硫酸盐 CAS No. 2494-89-5](/img/structure/B151922.png)
2-[(4-氨基苯基)磺酰基]乙基氢硫酸盐
描述
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is a chemical compound with the molecular formula C8H11NO6S2 and a molecular weight of 281.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound appears as white crystals and is soluble in water but insoluble in ethanol, ether, and benzene .
科学研究应用
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in protein modification studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate typically involves the following steps :
Chlorosulfonation: The starting material, acetaminophen, undergoes chlorosulfonation to introduce a sulfonyl chloride group.
Sulfonation: The sulfonyl chloride intermediate is then reacted with sodium bisulfite to form the sulfonic acid derivative.
Condensation: The sulfonic acid derivative is condensed with ethylene oxide to form the final product, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate.
Industrial Production Methods
In industrial settings, the production of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
化学反应分析
Types of Reactions
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, leading to modifications in their activity. The compound can also act as a nucleophile in various biochemical reactions, facilitating the formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
- 2-Sulfanilylethanol Hydrogen Sulfate
- 4-Aminophenylsulfonylethyl Hydrogen Sulfate
- VinylSulfoneParaBase
- 4-Aminophenylsulfatoethylsulfone
Uniqueness
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable derivatives makes it a valuable compound in research and industry .
属性
IUPAC Name |
2-(4-aminophenyl)sulfonylethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S2/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14/h1-4H,5-6,9H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALORYHODRVWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027484 | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2494-89-5 | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Sulfatoethyl)sulfonyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(p-aminophenyl)sulphonyl]ethyl hydrogensulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((4-AMINOBENZENE)SULFONYL)ETHOXY)SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R04R0T8IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate in dye synthesis?
A1: 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate acts as the diazo component in the synthesis of a reactive disperse dye. [] This type of dye combines the properties of reactive dyes, which form strong bonds with cellulose fibers like cotton, and disperse dyes, which are suitable for dyeing hydrophobic fibers like polyester.
Q2: How does the reactive disperse dye synthesized using 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate improve dyeing performance on polyester/cotton blends?
A2: The resulting reactive disperse dye exhibits enhanced color fastness properties compared to traditional dyeing methods. Specifically, fabrics dyed with this dye demonstrate a rubbing fastness of 4-5 and a washable color fastness of 4-5. [] This improvement suggests stronger dye fixation and resistance to fading during washing and rubbing.
Q3: What are the key spectroscopic characteristics of the reactive disperse dye derived from 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate?
A3: The molecular structure of the synthesized dye was confirmed using a combination of spectroscopic techniques including infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and mass spectrometry. These analyses validated the successful synthesis and provided detailed structural information about the dye molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)
